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Abstract

(16)Annulene, a non-aromatic [4n]annulene, presents a fascinating case study in
conformational analysis due to its fluxional nature and the subtle interplay of steric and
electronic effects that govern its three-dimensional structure. This technical guide provides an
in-depth exploration of the conformational landscape of the (16)annulene ring, summarizing
key structural parameters, outlining experimental and computational methodologies for its
study, and visualizing the dynamic relationships between its conformers.

Introduction

Annulenes, monocyclic hydrocarbons with alternating single and double bonds, have been
central to the development of theories of aromaticity. While [4n+2]mt electron systems, such as
benzene, exhibit aromatic stability, [4n]mt systems, like (16)annulene, are typically non-
aromatic and adopt non-planar conformations to avoid the destabilizing effects of anti-
aromaticity. The conformational flexibility of the 16-membered ring of (16)annulene results in a
complex potential energy surface with multiple minima and low-energy transition states, leading
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to a dynamic equilibrium of several conformers. Understanding this conformational behavior is
crucial for elucidating its reactivity and potential applications.

Conformational Isomers of (16)Annulene
Experimental and computational studies have identified several low-energy conformers of

(16)annulene. The two most predominantly discussed isomers are designated as 1a and 2a.

o Conformer 1a: This isomer possesses S4 symmetry and is the experimentally observed
structure in the crystalline state.[1] It is characterized by a non-planar arrangement of the
carbon atoms.

» Conformer 2a: This is another low-energy isomer that exists in equilibrium with 1a in solution.

Computational studies have also identified a total of six low-lying conformational isomers,
though detailed structural information for all of them is not widely available.[2]

Quantitative Structural Data

The structural parameters of the most stable conformer of (16)annulene have been determined
by X-ray crystallography and computational methods.
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Dihedral Angles (°)
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Note: Detailed calculated bond angles and dihedral angles for conformers 1a and 2a are not
readily available in the cited literature.

Conformational Interconversion

(16)Annulene exhibits dynamic behavior, with its conformers rapidly interconverting in solution.
This process, known as conformational automerization, has been studied using variable-
temperature NMR spectroscopy and computational methods. The energy barrier for the
interconversion of conformers 1a and 2a has been determined both experimentally and
computationally.

Experimental Activation Calculated Activation
Process

Energy (kcal/mol) Energy (kcal/mol)

la = 2a Interconversion 10.3[3] 8-10[4]

Computational studies suggest that the transition states connecting these conformational
minima possess Mobius topology, which facilitates the 1t-bond shifting and configuration
change.[4]
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Energy profile for the interconversion of (16)annulene conformers.

Experimental Protocols

The conformational analysis of (16)annulene relies on two primary experimental techniques:
Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Variable-Temperature NMR Spectroscopy

Variable-temperature (VT) NMR is a powerful tool for studying the dynamic equilibria of
fluxional molecules like (16)annulene. By recording NMR spectra at different temperatures, it is
possible to observe the coalescence of signals as the rate of interconversion between
conformers increases, allowing for the determination of the energy barriers of these processes.

Methodology:

o Sample Preparation: A solution of high-purity (16)annulene is prepared in a suitable
deuterated solvent that remains liquid over the desired temperature range (e.g., deuterated
toluene or tetrahydrofuran). The concentration should be optimized for a good signal-to-noise
ratio.

e Instrumentation: A high-field NMR spectrometer equipped with a variable-temperature probe
is required. The temperature control unit must be accurately calibrated.

o Data Acquisition:

o A series of 'H NMR spectra are acquired at various temperatures, starting from a low
temperature where the conformational exchange is slow on the NMR timescale, resulting
in separate signals for each conformer.
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o The temperature is then incrementally increased, and spectra are recorded at each step.
Particular attention is paid to the coalescence temperature, where the signals for the
interconverting protons merge into a single broad peak.

o Spectra are also recorded at temperatures above coalescence, where the exchange is
fast, and a single, sharp, time-averaged signal is observed.

o Data Analysis: The rate constants for the conformational exchange at different temperatures
are determined from the lineshape analysis of the NMR signals. The Gibbs free energy of
activation (AG%) can then be calculated using the Eyring equation.
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Workflow for Variable-Temperature NMR analysis.

Single-Crystal X-ray Diffraction
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Single-crystal X-ray diffraction provides definitive information about the solid-state conformation
of a molecule, including precise bond lengths, bond angles, and dihedral angles.

Methodology:

o Crystal Growth: High-quality single crystals of (16)annulene are grown, typically by slow
evaporation of a saturated solution or by slow cooling of a hot, saturated solution. The choice
of solvent is critical and may require screening of various options.

o Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a
goniometer head. For air-sensitive samples, mounting is performed in an inert atmosphere.

o Data Collection:

o

The mounted crystal is placed in a single-crystal X-ray diffractometer.

[¢]

The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

[¢]

The instrument is used to determine the unit cell parameters and the crystal lattice
symmetry.

o

A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.
e Structure Solution and Refinement:
o The collected diffraction data is processed to obtain a set of structure factors.

o The crystal structure is solved using direct methods or Patterson methods to obtain an
initial model of the atomic positions.

o The structural model is then refined against the experimental data to optimize the atomic
coordinates, and thermal parameters, resulting in a final, high-resolution crystal structure.

Computational Methodology

Computational chemistry plays a vital role in complementing experimental data and providing a
deeper understanding of the conformational preferences and dynamics of (16)annulene.
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Methodology:

» Conformational Search: An initial exploration of the potential energy surface is performed to
identify all possible low-energy conformers. This can be achieved using methods such as:

o Molecular mechanics-based systematic or stochastic searches.

o Ab initio or density functional theory (DFT) based molecular dynamics simulations.

o Geometry Optimization: The geometries of the identified conformers are then optimized at a
higher level of theory, typically using DFT (e.g., B3LYP functional) or ab initio methods (e.qg.,
MP2) with an appropriate basis set (e.g., 6-31G* or larger).

e Energy Calculations: Single-point energy calculations are performed on the optimized
geometries using more accurate methods, such as coupled-cluster theory (e.g., CCSD(T)),
to obtain reliable relative energies of the conformers.

o Transition State Search: The transition states connecting the low-energy conformers are
located using methods like the synchronous transit-guided quasi-Newton (STQN) method.
The nature of the transition state is confirmed by frequency calculations (a single imaginary
frequency).

o Property Calculations: Various molecular properties, such as NMR chemical shifts and
vibrational frequencies, can be calculated for the optimized structures to aid in the
interpretation of experimental spectra.
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General computational workflow for conformational analysis.

Conclusion

The conformational analysis of the (16)annulene ring reveals a dynamic and complex system.
Its non-planar structure, characterized by distinct conformers in equilibrium, is a direct
consequence of avoiding anti-aromatic destabilization. The synergy between experimental
techniques like variable-temperature NMR and single-crystal X-ray diffraction, and high-level
computational methods, has been instrumental in elucidating the subtle energetic and
structural details of its conformational landscape. This in-depth understanding is fundamental
for predicting the chemical behavior of (16)annulene and for the rational design of related

macrocyclic systems in various fields of chemical science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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